Methyl 1-(bromomethyl)-3,3-difluorocyclobutane-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the cyclobutane ring, followed by the introduction of the bromomethyl, difluoro, and carboxylate ester groups. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclobutane ring would provide a rigid, three-dimensional structure, while the bromomethyl, difluoro, and carboxylate ester groups would contribute to the compound’s reactivity .Chemical Reactions Analysis
The bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. The difluoro group could potentially undergo reactions with electrophiles. The ester group could undergo hydrolysis, transesterification, and other typical ester reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis of Complex Organic Compounds
The utility of Methyl 1-(bromomethyl)-3,3-difluorocyclobutane-1-carboxylate in the synthesis of complex organic compounds has been demonstrated through various research studies. One notable application includes its role in the formation of 14-Aryl-13-oxadispiro[3.1.5.3]tetradecane-5,12-diones via the Reformatsky reaction, illustrating its versatility in creating spirocyclic compounds (V. V. Shchepin et al., 2006). Similarly, its interaction with zinc and ethyl 6-bromo-2-oxo-2Н-chromene-3-carboxylate has been used to synthesize ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate, whose structure was confirmed via X-ray crystallography (N. F. Kirillov et al., 2015).
Role in Cyclobutane Derivatives Synthesis
The compound also plays a crucial role in synthesizing various cyclobutane derivatives. For instance, its brominated derivatives have been pivotal in creating 1-aminomethyl-1-fluorocycloalkanes, demonstrating a straightforward approach towards the synthesis of fluorinated cycloalkane scaffolds (Matthias Moens et al., 2013). Moreover, the synthesis of Benzo[c]azocanones and Indeno[1,2-b]pyrroles from oxoindanecarboxylates highlights its application in expanding ring systems and forming complex heterocyclic compounds (Florian Behler et al., 2011).
Mechanistic Insights and Polymerization Studies
Research has also provided mechanistic insights into the reactions involving this compound. Studies on the competition between ester and formyl groups for control of torquoselectivity in cyclobutene electrocyclic reactions have confirmed theoretical predictions, adding depth to our understanding of cyclobutane chemistry (S. Niwayama et al., 1992). Additionally, the synthesis and polymerization of alkyl 1-bicyclobutanecarboxylates from 1,1-cyclobutanedicarboxylic acid showcase the material science applications of derivatives of this compound, particularly in creating materials with high thermal stability and optical clarity (X. Drujon et al., 1993).
Mechanism of Action
Future Directions
The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have applications in fields like medicinal chemistry, materials science, or chemical biology .
Properties
IUPAC Name |
methyl 1-(bromomethyl)-3,3-difluorocyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrF2O2/c1-12-5(11)6(4-8)2-7(9,10)3-6/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYVOAYDKQGBFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)(F)F)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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